molecular formula C11H8BrF2NO2 B14017148 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione

Cat. No.: B14017148
M. Wt: 304.09 g/mol
InChI Key: MBARMNDQAOCATN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2,6-difluorophenyl group and two keto groups at positions 2 and 6. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione typically involves the reaction of 4-bromo-2,6-difluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid, to facilitate the formation of the piperidine-2,6-dione ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is unique due to the presence of both bromine and two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and reactivity. These properties make it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8BrF2NO2

Molecular Weight

304.09 g/mol

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-dione

InChI

InChI=1S/C11H8BrF2NO2/c12-5-3-7(13)10(8(14)4-5)6-1-2-9(16)15-11(6)17/h3-4,6H,1-2H2,(H,15,16,17)

InChI Key

MBARMNDQAOCATN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.